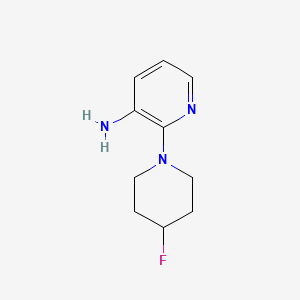

2-(4-Fluoropiperidin-1-yl)pyridin-3-amine

Description

BenchChem offers high-quality 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluoropiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-8-3-6-14(7-4-8)10-9(12)2-1-5-13-10/h1-2,5,8H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFSNJQMCJZGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is primarily attributed to its interaction with specific molecular targets. The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, allowing it to effectively engage with various enzymes and receptors. This interaction can modulate biochemical pathways, influencing cellular functions and leading to observed therapeutic effects.

Anticancer Activity

Research indicates that 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine exhibits anticancer properties . In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The compound's mechanism involves inhibition of key signaling pathways that promote tumor growth. For instance, it has shown efficacy as an inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with resistance to conventional therapies .

Antimicrobial Properties

In addition to its anticancer activities, this compound has been studied for its antimicrobial effects . Preliminary data suggest that it possesses activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic functions has been proposed as a mechanism for its antimicrobial action.

Neurological Implications

The compound's structural similarity to known psychoactive agents suggests potential neurological applications . Studies have explored its effects on neurotransmitter systems, particularly serotonin receptors. For instance, certain derivatives have shown high affinity and selectivity for the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders . This opens avenues for further research into its use as an antidepressant or antipsychotic agent.

Case Studies

Several case studies highlight the biological activity of 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine:

- EGFR Inhibition Study : A study utilizing in silico methods identified 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine as a potent inhibitor of mutant EGFR variants. The compound demonstrated a Ki value indicative of strong binding affinity, suggesting it could be effective in treating resistant forms of lung cancer .

- Cytotoxicity Assessment : In vitro assays measuring cytotoxicity against ovarian cancer cell lines revealed that the compound exhibited moderate cytotoxic effects with an IC50 value in the low micromolar range. These results indicate promising anticancer potential that warrants further investigation in vivo .

- Antimicrobial Efficacy : A screening study against Gram-positive and Gram-negative bacteria showed that derivatives of 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine had significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential utility in treating resistant infections.

Data Summary

Scientific Research Applications

Chemistry

2-(4-Fluoropiperidin-1-yl)pyridin-3-amine serves as an important building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the creation of derivatives that can exhibit varied chemical properties and reactivities.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 21.00 |

| MCF-7 | 26.10 |

Medicine

The compound is being explored for its potential therapeutic applications:

- Cancer Treatment: Its ability to inhibit cancer cell proliferation suggests a role in oncology, particularly as a lead compound in drug development.

- Neurological Disorders: Initial research indicates that it may help modulate neuroinflammatory processes, which could be beneficial in conditions like Alzheimer's disease.

Industry

In industrial applications, 2-(4-Fluoropiperidin-1-yl)pyridin-3-amine is utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties and stability.

Case Studies

In Vitro Studies:

Research has demonstrated that this compound significantly inhibits the proliferation of cancer cells in vitro. For instance, studies involving HepG2 and MCF-7 cell lines indicate that it could serve as an effective anticancer agent.

In Vivo Studies:

Animal model studies have shown promising results regarding anti-inflammatory effects. For example, administration in murine models has led to reduced joint inflammation, suggesting potential applications in treating autoimmune diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.